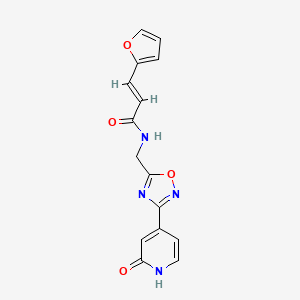

![molecular formula C18H23NO3 B2948642 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-diethoxyphenyl)methanone CAS No. 1705495-81-3](/img/structure/B2948642.png)

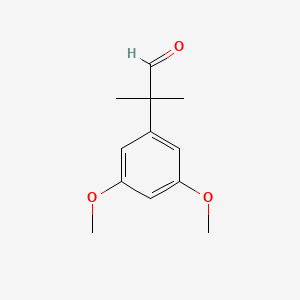

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-diethoxyphenyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-diethoxyphenyl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of a natural product called mitragynine, which is found in the leaves of the Mitragyna speciosa tree. The synthesis of this compound is complex, but it has been successfully achieved through various methods.

科学的研究の応用

Asymmetric Syntheses of 8-Oxabicyclo[3.2.1]octane

Scientific Field

This research falls under the field of Organic Chemistry , specifically focusing on Asymmetric Synthesis .

Application Summary

The research describes an efficient method to prepare enantiomerically pure 8-oxabicyclo[3.2.1]octanes .

Methods of Application

The method involves a gold (I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal derived 1,6-enyne bearing propargylic carboxylates .

Results or Outcomes

The resultant compounds could then undergo interrupted Nazarov cyclization .

Au(I)-Catalyzed Synthesis of 8-Oxabicyclo[3.2.1]Oct-2-enes

Scientific Field

This research is also in the field of Organic Chemistry , with a focus on Catalysis .

Application Summary

The research describes a sustainable and simple AuI catalytic system to synthesise 8-oxabicyclo[3.2.1]oct-2-enes .

Methods of Application

The synthesis is achieved from enynol via oxonium/Prins-type cyclization .

Results or Outcomes

The key advantages of this reaction are selectivity, good functional group tolerance and a new approach for synthesis .

Molecular Dynamics Simulation Study of Glycine/Serine Octapeptides

Scientific Field

This research is in the field of Computational Chemistry and Biophysics .

Application Summary

The study investigates the structural behavior of three octapeptide variants labeled with a similar fluorophore .

Methods of Application

The study uses molecular dynamics simulations to investigate the structural behavior of these peptides .

Results or Outcomes

The results show excellent agreement between end-to-end distances, orientational factors from simulations, and the available experimental and theoretical data .

Preparation of Bicyclic Alcohols and Epoxide Derivatives

Scientific Field

This research is in the field of Medicinal Chemistry .

Application Summary

The research describes the preparation of some bicyclic alcohols and epoxide derivatives with promising antibiotic activities .

Methods of Application

The method involves the synthesis of functionalized bicyclic alcohol and epoxide derivatives using readily available starting materials and mild reaction conditions .

Results or Outcomes

The synthesized compounds showed promising antibiotic activities when tested in prokaryotic and eukaryotic systems .

Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions

Scientific Field

This research is in the field of Organic Chemistry and Medicinal Chemistry .

Application Summary

The study investigates the synthetic applications of intramolecular thiol-ene “click” reactions. These reactions offer significant potential for the preparation of a wide range of sulphur containing heterocycles including synthetic therapeutics .

Methods of Application

The method involves the use of intramolecular thiol-ene “click” reactions where a reactive thiyl radical undergoes an addition reaction onto an alkene to furnish a sulphur containing heterocycle .

Results or Outcomes

The results show that this methodology has been applied to the synthesis of a diverse range of sulphur containing heterocycles .

Thiol-Ene “Click Reactions” as a Promising Approach to Polymer Materials

Scientific Field

This research is in the field of Polymer Science .

Application Summary

The research describes a promising approach to the synthesis of novel organic compounds and polymer materials, based on the “click chemistry” concept .

Methods of Application

The method involves the use of “click reactions” such as cycloaddition, nucleophilic ring opening, non-aldol carbonyl chemistry, and addition to multiple carbon-carbon bonds .

Results or Outcomes

The results show that this approach has diverse and wide range of applications including the preparation of biocompatible materials and materials for culture and encapsulation of cells; the synthesis of block copolymers; the development of degradable materials as well as novel homogeneous and hybrid network structures .

特性

IUPAC Name |

8-azabicyclo[3.2.1]oct-2-en-8-yl-(3,4-diethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-3-21-16-11-8-13(12-17(16)22-4-2)18(20)19-14-6-5-7-15(19)10-9-14/h5-6,8,11-12,14-15H,3-4,7,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFGNQSCLGFRKRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)N2C3CCC2C=CC3)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-diethoxyphenyl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-2-pyrimidin-2-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2948560.png)

![3-[[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2948561.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2948562.png)

![3-[(3,4-Dichlorobenzyl)sulfanyl]-1-(3-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2948566.png)

![2-[(Pyridin-2-yl)methyl]cyclopentan-1-amine](/img/structure/B2948567.png)

![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2948571.png)

![2-(3-methoxyphenyl)-N~1~-(1-{[3-(2-methylphenyl)-1H-pyrazol-5-yl]carbonyl}-4-piperidyl)acetamide](/img/structure/B2948574.png)

![4-[Benzyl(methyl)amino]butan-1-ol](/img/structure/B2948575.png)

![(Z)-2-Cyano-N-[3-[(2-methoxyphenyl)sulfamoyl]phenyl]-3-phenylprop-2-enamide](/img/structure/B2948579.png)